5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one
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Overview
Description
5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an amino group and a butyl chain in the structure suggests potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butyl Group: Alkylation reactions using butyl halides can introduce the butyl chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the butyl chain.
Reduction: Reduction reactions can modify the naphthyridine core or the functional groups attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with enzymes or receptors.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the amino and butyl groups.
5-Amino-1,6-naphthyridin-4(1H)-one: Lacks the butyl group.
1-Butyl-1,6-naphthyridin-4(1H)-one: Lacks the amino group.
Uniqueness
The presence of both the amino group and the butyl chain in 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one might confer unique biological properties, making it distinct from its analogs.
Properties
CAS No. |
820976-09-8 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-amino-1-butyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C12H15N3O/c1-2-3-7-15-8-5-10(16)11-9(15)4-6-14-12(11)13/h4-6,8H,2-3,7H2,1H3,(H2,13,14) |
InChI Key |
ZSESHACWIFFMKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=O)C2=C1C=CN=C2N |
Origin of Product |
United States |
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